Cimemoxin
Description
Historical Context and Initial Classification as a Monoamine Oxidase Inhibitor
Cimemoxin is historically recognized as a hydrazine (B178648) monoamine oxidase inhibitor (MAOI) wikipedia.orgwikiwand.com. Hydrazine antidepressants, including this compound, were discovered and initially explored in the 1950s and 1960s wikiwand.com. The classification of this compound as an MAOI is documented within the context of International Nonproprietary Names, where the stem "-moxin" was formerly used for hydrazine derivative monoamine oxidase inhibitors antibodysociety.orgwho.intwho.int. Research from the 1960s specifically details the synthesis of new monoamine oxidase inhibitors, including compounds structurally related to this compound wikipedia.org. This compound itself is reported to possess significantly higher relative activity compared to other MAOIs like iproniazid (B1672159) and nialamide (B1662786) in patent literature wikipedia.org.
Rationale for Continued Academic Investigation and Derivative Development
The continued academic investigation and development of this compound derivatives stem from the broader interest in hydrazine derivatives and related heterocyclic compounds for their diverse potential biological activities ontosight.aiacs.orgresearchgate.net. While specific detailed research on this compound itself may not be widely documented in mainstream literature, the exploration of hydrazine derivatives often focuses on potential antiviral, antibacterial, or anticancer properties due to their ability to interact with metabolic pathways or enzymatic activities ontosight.ai.
Recent academic research highlights the synthesis and evaluation of this compound derivatives for various applications. For instance, studies published in late 2023 and early 2024 have investigated the antioxidant, antibacterial, and cytotoxic activities of this compound derivatives researchgate.netacs.orgresearcher.liferesearchgate.netx-mol.com. This indicates a rationale for continued research based on the potential of modifying the core this compound structure to yield compounds with desirable biological profiles. The synthesis of novel derivatives using various chemical methods, including green chemistry approaches, further underscores the ongoing academic interest in this compound class researchgate.netresearchgate.net.
Overview of Key Research Areas for this compound and its Derivatives
Key research areas involving this compound and its derivatives in academic chemistry primarily revolve around the synthesis and evaluation of their biological activities. Based on recent literature, these areas include:
Antioxidant Activity: Investigating the ability of this compound derivatives to scavenge free radicals and mitigate oxidative stress researchgate.netacs.orgx-mol.com. Studies have reported considerable antioxidant activity for certain this compound derivatives researchgate.net.
Antibacterial Activity: Evaluating the efficacy of this compound derivatives against various bacterial strains, including clinical pathogens researchgate.netacs.orgresearchgate.netresearcher.liferesearchgate.net. Research has identified derivatives with notable activity against specific bacteria researchgate.netacs.orgresearchgate.net.
Cytotoxic Activity: Assessing the potential of this compound derivatives to induce toxicity in cancer cells researchgate.netacs.orgresearchgate.netresearchgate.netx-mol.com. Some derivatives have shown promising cytotoxic effects against certain cancer cell lines acs.org.
Molecular Docking Studies: Utilizing computational methods to predict the binding interactions of this compound derivatives with biological targets, providing insights into their potential mechanisms of action researchgate.netacs.orgplos.orgnih.govresearchgate.netresearchgate.net. These studies help in understanding how derivatives might interact with enzymes or proteins involved in various biological processes researchgate.netplos.orgnih.govresearchgate.net.
These research areas demonstrate a focus on exploring the therapeutic potential of this compound derivatives beyond its initial classification as an MAOI, leveraging the structural scaffold for the development of new bioactive compounds.
Data Table: Examples of Biological Activities of this compound Derivatives
| Compound | Activity | Notes | Source |
| Compound 1h | Antioxidant | Showed considerable activity, more potent than kojic acid. | researchgate.net |
| Compound 1d | Antibacterial | Highly active against K. pneumonia. | researchgate.net |
| Compound 1c | Larvicidal | Higher activity against C. quinquefasciatus larvae than permethrin (B1679614). | plos.orgnih.govresearchgate.net |
| Compound 2g | Antibacterial | Impressive inhibitory activities against resistant bacterial strains. | acs.org |
| Compound 2g | Cytotoxic | Higher efficacy against HepG2 cancer cell line than doxorubicin (B1662922). | acs.org |
Data Table: Molecular Docking Scores for this compound Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Notes | Source |
| Compound 1c | Mosquito odorant-binding protein (3OGN) | -10.4 | Surpassed standard permethrin (-9.5 kcal/mol). | plos.orgnih.govresearchgate.net |
| Compound 2g | Not specified in detail (compared to standards) | -8.5 vs -7.3 and -10.0 vs -8.4 | Higher docking score compared to standard compounds. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMBGHSWFWYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191314 | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-16-7 | |
| Record name | (Cyclohexylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimemoxin [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMEMOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Cimemoxin and Its Analogues
Established Synthetic Pathways for Cimemoxin
An established synthetic route for this compound involves starting with 3-cyclohexene-1-carbaldehyde. This precursor, also known as 1,2,3,6-Tetrahydrobenzaldehyde (CAS Number 100-50-5), is reacted with N-acetylhydrazine to form a hydrazone intermediate. wikipedia.orgchemsrc.com The resulting hydrazone undergoes reduction through catalytic hydrogenation. wikipedia.org Finally, the acetyl group is removed via acid hydrolysis to yield this compound. wikipedia.org This pathway is referenced in earlier patents concerning the preparation of N-hexahydrobenzyl hydrazine (B178648) and its salts. wikipedia.org
Development of Novel Synthetic Routes for this compound Derivatives
Recent research has focused on developing novel and efficient synthetic routes for this compound derivatives, often employing modern chemical strategies to improve yield, reduce reaction times, and align with sustainable chemistry principles.
One-pot and multicomponent synthesis approaches have been increasingly utilized in the preparation of this compound derivatives. These methods allow for the formation of multiple chemical bonds in a single reaction vessel, minimizing the need for isolation and purification of intermediates, thereby increasing efficiency. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.net For instance, novel multicomponent pyrazolidine-3,5-dione (B2422599) derivatives, which can be considered analogues or related compounds depending on their specific structure, have been synthesized using a one-pot method. plos.orgdntb.gov.uanih.govresearchgate.net Similarly, multicomponent derivatives of anthraquinone (B42736) have been synthesized using a one-pot approach via the Mannich base reaction. nih.govtandfonline.com These approaches often lead to high yields of the desired products. plos.orgdntb.gov.uanih.govnih.govresearchgate.net
The principles of green chemistry are being integrated into the synthesis of this compound derivatives to develop more environmentally friendly processes. This includes the use of solvent-free conditions and the application of catalysts such as enzymes. plos.orgdntb.gov.uanih.govresearchgate.netnih.govtandfonline.comresearchgate.netrsc.orgfrontiersin.org The grindstone method, a solvent-free technique, has been employed in the one-pot multicomponent synthesis of pyrazolidine-3,5-dione derivatives, often catalyzed by enzymes like Cu(II)-tyrosinase. plos.orgdntb.gov.uanih.govresearchgate.netfrontiersin.org This method offers mild reaction conditions and high yields. plos.orgdntb.gov.uanih.govresearchgate.net The use of plant extracts in the synthesis of nanocatalysts, such as VN–Fe3O4–CuO, for the cyclization of isoniazid (B1672263) with pyrazole (B372694) to form pyrazolo[3,4-c]pyrazole (B14755706) derivatives is another example of green synthesis being explored in the context of related hydrazine-containing compounds. rsc.org
One-Pot and Multicomponent Synthesis Approaches
Spectroscopic and Analytical Characterization Techniques for Synthesized Compounds
A range of spectroscopic and analytical techniques are employed to confirm the structure and purity of synthesized this compound and its derivatives. These methods provide detailed information about the molecular composition and functional groups present in the compounds.
Commonly used techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the synthesized compounds by analyzing characteristic absorption bands. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netrsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the structure and bonding of the molecules by analyzing the magnetic properties of atomic nuclei. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netrsc.orgresearchgate.netacs.orggoogle.com
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. acs.orgplos.orgdntb.gov.uanih.govnih.govresearchgate.netnih.govtandfonline.comrsc.orgresearchgate.netresearchgate.net Techniques like GC-MS are also utilized. nih.gov
Elemental Analysis: Determines the percentage composition of elements (e.g., C, H, N) in the synthesized compounds, which helps to confirm the molecular formula. plos.orgdntb.gov.uanih.govresearchgate.netnih.govresearchgate.net
UV-Vis Spectroscopy: Used to study the electronic transitions within the molecules and can provide information about conjugated systems. acs.org
These techniques, often used in combination, are crucial for the comprehensive characterization of the synthesized this compound derivatives and confirming the successful outcome of the synthetic procedures.
Pharmacological Actions and Mechanistic Investigations
Monoamine Oxidase Inhibition by Cimemoxin: Historical Context and Biochemical Basis
This compound is categorized within the group of hydrazine-derived monoamine oxidase inhibitors, a class of psychoactive substances that emerged in the mid-20th century. iiab.mewikipedia.orgnih.gov The development of hydrazine (B178648) MAOIs represented an early pharmacological approach to treating depressive disorders. This compound itself was part of this research landscape but did not proceed to commercialization. iiab.memarefa.orgwikipedia.org
The biochemical basis of MAO inhibition by hydrazine derivatives, including this compound, involves their interaction with the monoamine oxidase enzymes. MAO enzymes are crucial for the metabolism and breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) within the nervous system. marefa.org By inhibiting MAO activity, these compounds prevent the degradation of these neurotransmitters, leading to increased concentrations in synaptic spaces and storage sites. marefa.org This elevation in monoamine levels is the fundamental mechanism believed to underpin the antidepressant effects of MAO inhibitors. marefa.org While specific detailed biochemical studies on this compound's interaction with MAO were not extensively found in the available literature, it is reported that this compound possesses significantly higher relative activity compared to other hydrazine MAOIs like iproniazid (B1672159) and nialamide (B1662786), based on patent information. iiab.me
Neurochemical Effects Associated with MAO Inhibition
The inhibition of monoamine oxidase by compounds like this compound results in altered neurochemistry, primarily characterized by an increase in the synaptic availability of monoamine neurotransmitters. marefa.org This includes elevated levels of serotonin, norepinephrine, and dopamine within the central nervous system and the sympathetic nervous system. marefa.org The increased concentration of these neurotransmitters is hypothesized to correct chemical imbalances in the brain that are thought to contribute to the symptoms of depression, thereby exerting an antidepressant effect. marefa.org While the general neurochemical consequences of MAO inhibition are well-established, specific detailed research findings on the in vivo neurochemical effects directly attributable to this compound treatment were not available in the consulted sources.
Biological Activities of Cimemoxin Derivatives
Antimicrobial Properties
Cimemoxin derivatives have demonstrated notable antimicrobial properties, exhibiting efficacy against both bacteria and fungi rsc.orgx-mol.comresearchgate.netresearcher.lifenih.govgoogle.comresearchgate.net.
Studies have evaluated the antibacterial potential of this compound derivatives against a variety of Gram-positive and Gram-negative bacteria nih.govrsc.orgacs.orgresearcher.liferesearchgate.netresearcher.lifegoogle.com. For instance, compound 1t, an anthraquinone-connected coumarin (B35378) derivative, showed higher activity against Enterobacter aerogenes with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and an inhibition zone of 32 mm, compared to ciprofloxacin (B1669076) (MIC = 0.5 μg/mL, 30 mm) nih.gov. Compound 1d exhibited greater activity against K. pneumoniae (MIC = 0.5 μg/mL) than ciprofloxacin (MIC = 16 μg/mL) researchgate.net. This compound also showed high activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 1 µg/mL) researchgate.net. Another derivative, compound 1g, demonstrated high activity against Escherichia coli with an MIC of 1 μg/mL, proving more effective than ciprofloxacin rsc.orgnih.gov. Certain biphenyl (B1667301) diol derivatives of this compound have also shown significant antibacterial effects google.com.
Here is a summary of some reported antibacterial activities of this compound derivatives:
| Compound | Tested Bacteria | Activity / MIC (μg/mL) | Comparison Standard | Source |
| 1t | Enterobacter aerogenes | MIC = 0.25 | Ciprofloxacin | nih.gov |
| 1d | K. pneumoniae | MIC = 0.5 | Ciprofloxacin | researchgate.net |
| 1d | Staphylococcus aureus | MIC = 1 | Standard | researchgate.net |
| 1d | Pseudomonas aeruginosa | MIC = 1 | Standard | researchgate.net |
| 1g | Escherichia coli | MIC = 1 | Ciprofloxacin | rsc.orgnih.gov |
| 1t | E. coli | 16 mm inhibition zone | Ciprofloxacin (27 mm) | nih.gov |
| 1t | S. aureus | 16 mm inhibition zone | Ciprofloxacin (25 mm) | nih.gov |
Beyond antibacterial effects, this compound derivatives have also exhibited antifungal properties x-mol.comresearcher.lifegoogle.comresearchgate.net. Compound 1b, a pyrazolo[3,4-c]pyrazole (B14755706) derivative, showed higher antifungal activity against Candida albicans (MIC: 0.25 μg/mL) compared to clotrimazole (B1669251) (MIC: 0.5 μg/mL) rsc.orgnih.gov. Compound 1h was effective against Microsporum audouinii (MIC: 0.5 μg/mL), while compound 1i demonstrated higher activity against Cryptococcus neoformans (MIC: 2 μg/mL) than the standard clotrimazole (MIC: 4 μg/mL) nih.gov. Another derivative, compound 1c, also exhibited high antifungal activity against M. audouinii (MIC = 4 µg/mL) researchgate.net.
Reported antifungal activities of this compound derivatives include:
| Compound | Tested Fungi | Activity / MIC (μg/mL) | Comparison Standard | Source |
| 1b | Candida albicans | MIC = 0.25 | Clotrimazole | rsc.orgnih.gov |
| 1h | Microsporum audouinii | MIC = 0.5 | - | nih.gov |
| 1i | Cryptococcus neoformans | MIC = 2 | Clotrimazole | nih.gov |
| 1c | Microsporum audouinii | MIC = 4 | - | researchgate.net |
Antibacterial Efficacy and Spectrum
Antioxidant Activity and Oxidative Stress Modulation
This compound derivatives have been investigated for their antioxidant potential and ability to modulate oxidative stress rsc.orgx-mol.netacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. Various assays, such as DPPH, NO, H2O2, and ABTS scavenging activities, have been employed to assess these properties researchgate.netresearchgate.netnih.gov. For example, in DPPH scavenging activity, compound 1o showed high activity (50.68 % at 100 μg/mL), although it was less active than the standard BHT (76.74 % at 100 μg/mL) nih.govresearchgate.netresearchgate.net. Compounds 1o, 1n, and 1q also exhibited significant DPPH scavenging activity (50.68%, 49.32%, and 48.62% at 100 μg/mL, respectively) nih.gov. Some derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in oxidative processes researchgate.netnih.gov. Compound 1h showed potent tyrosinase inhibitory activity with an IC50 of 15.16 µg/mL, which was more potent than kojic acid (IC50 = 17.79 ± 0.95 µg/mL) researchgate.netresearchgate.net. Certain biphenyl diol derivatives have also demonstrated excellent anti-oxidation effects google.com.
Examples of reported antioxidant activities:
| Compound | Assay | Activity / IC50 (μg/mL) or % Inhibition | Comparison Standard | Source |
| 1o | DPPH scavenging | 50.68 % at 100 μg/mL | BHT (76.74 %) | nih.govresearchgate.netresearchgate.net |
| 1n | DPPH scavenging | 49.32 % at 100 μg/mL | BHT (76.74 %) | nih.gov |
| 1q | DPPH scavenging | 48.62 % at 100 μg/mL | BHT (76.74 %) | nih.gov |
| 1h | Tyrosinase inhibition | IC50 = 15.16 | Kojic acid (17.79) | researchgate.netresearchgate.net |
Cytotoxic Effects and Anticancer Potential
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines, indicating potential anticancer applications ontosight.airsc.orgx-mol.netx-mol.comx-mol.comresearchgate.netresearchgate.netresearcher.lifenih.govgoogle.comresearchgate.netresearchgate.net.
This compound derivatives have shown cytotoxicity against a range of human cancer cell lines, including those from liver (HepG2), breast (MCF-7), cervical (HeLa), ovarian (OVCA 43), colon (COLO 20DM), and leukemia (L1210, P388) nih.govrsc.orgx-mol.netacs.orgresearchgate.netnih.govgoogle.comresearchgate.netresearchgate.net. Compound 1f exhibited significant cytotoxicity with an IC50 of 0.12 ± 0.04 µg/mL, which was more potent than doxorubicin (B1662922) (IC50: 0.74 ± 0.01 µg/mL) researchgate.netresearchgate.net. Compound 2g showed higher efficacy against the HepG2 cell line with a GI50 value of 0.01 μM compared to doxorubicin acs.org. Compound 1b also demonstrated cytotoxic activity against MCF-7 cells rsc.orgnih.gov. While some derivatives show potent activity against cancer cells, others have displayed weak cytotoxicity or safety towards normal cell lines like human embryonic kidney (HEK293), liver (LO2), lung (MRC5), human lung fibroblasts (WI‐38), and kidney epithelial cells (Vero) x-mol.netresearchgate.net.
Reported cytotoxic activities against various cell lines:
| Compound | Tested Cell Line(s) | Activity / IC50, LC50, or GI50 (μg/mL or μM) | Comparison Standard | Source |
| 1f | Various cancer cell lines | IC50 = 0.12 ± 0.04 μg/mL | Doxorubicin (0.74) | researchgate.netresearchgate.net |
| 2g | HepG2 | GI50 = 0.01 μM | Doxorubicin | acs.org |
| 1b | MCF-7 | Cytotoxic activity | - | rsc.orgnih.gov |
| Various | A2780, HeLa, H7420, Ketr3, SW 1990, HT-29, PC-3 | IC50 of 6.2–9.3 μM (for some anthraquinone (B42736) derivatives, cited in context of this compound derivatives) | - | nih.gov |
| Various | HepG2, MCF-7, HeLa, L1210, P388, COLO 20DM, OVCA 43, A431 | Cytotoxic activity | - | x-mol.netgoogle.comresearchgate.net |
The cytotoxic effects of this compound derivatives can be mediated through various mechanisms, including the induction of apoptosis google.comnih.gov. Some compounds have been shown to induce cell death and apoptosis by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial activity, causing DNA damage, and activating caspases, specifically caspases 3, 8, and 9 orcid.orggoogle.com. Additionally, these derivatives can cause cell cycle arrest and modulate key intracellular signaling pathways involved in cell growth, proliferation, and survival, such as PI3K/Akt, Her-2/neu, Wnt/beta-catenin, EGFR, mTOR, NF-κB, and COX-2 google.comnih.gov.
In Vitro Cytotoxicity Against Various Cell Lines
Enzyme Inhibition Beyond Monoamine Oxidases
Beyond their classification as hydrazine (B178648) monoamine oxidase inhibitors, this compound derivatives have demonstrated inhibitory effects on other enzymes, notably tyrosinase. wikipedia.org
Tyrosinase Inhibitory Activity
Studies have investigated the potential of this compound derivatives to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. Current time information in Riyadh, SA.researchgate.netresearchgate.netdntb.gov.ua Research indicates that certain this compound derivatives exhibit potent tyrosinase inhibitory activity. For instance, compound 1h has been reported with an IC₅₀ value of 15.16 µg/mL, demonstrating greater activity compared to kojic acid, a known tyrosinase inhibitor, which had an IC₅₀ of 17.79 ± 0.95 µg/mL in the same study. Current time information in Riyadh, SA. Another derivative, compound 1r, also showed high activity against tyrosinase inhibition, with a reported value of 9.31 ± 0.45 μg/mL, compared to kojic acid at 10.42 ± 0.98 μg/mL. researchgate.net
Molecular docking studies have provided insights into the potential interactions between these derivatives and the tyrosinase enzyme. For compound 1r, molecular docking with tyrosinase (PDB ID 2Y9X) indicated a higher docking score (-8.8 kcal mol⁻¹) than that observed for kojic acid (-1.7 kcal mol⁻¹), suggesting a stronger binding affinity to the enzyme's active site. researchgate.net
The tyrosinase inhibitory activities of several this compound derivatives (1a-1i) have been examined, with compound 1h identified as the most potent inhibitor among this group. Current time information in Riyadh, SA.researchgate.net
Table 1: Tyrosinase Inhibitory Activity of Selected this compound Derivatives
| Compound | IC₅₀ (µg/mL) | Comparison to Kojic Acid (IC₅₀ = 17.79 ± 0.95 µg/mL) | Citation |
| 1h | 15.16 | More active | Current time information in Riyadh, SA.researchgate.net |
| 1r | 9.31 ± 0.45 | More active | researchgate.net |
| Kojic Acid | 17.79 ± 0.95 | Standard | Current time information in Riyadh, SA.researchgate.net |
| Kojic Acid | 10.42 ± 0.98 | Standard | researchgate.net |
Note: IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity. Lower values indicate greater potency.
Larvicidal and Antifeedant Activities
This compound derivatives have also been evaluated for their potential as larvicidal and antifeedant agents, particularly against insect vectors and aquatic organisms. Current time information in Riyadh, SA.google.comuni.luksu.edu.sanih.gov
Studies have demonstrated the larvicidal activity of these compounds against Culex quinquefasciatus, a common mosquito species. Current time information in Riyadh, SA.google.comuni.luksu.edu.sanih.gov Compound 1c, a synthesized derivative, showed notable efficacy as a larvicidal agent, exhibiting a superior LD₅₀ value of 9.7 μg/mL against C. quinquefasciatus compared to the standard insecticide permethrin (B1679614), which had an LD₅₀ of 17.1 μg/mL. Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov This indicates that a lower concentration of compound 1c was required to achieve a lethal effect on the mosquito larvae. Further analysis through molecular docking suggested that compound 1c possesses a higher binding affinity to a mosquito odorant-binding protein (3OGN) compared to permethrin, potentially contributing to its enhanced larvicidal activity. Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov
In addition to larvicidal effects, the antifeedant activities of this compound derivatives have been assessed, including against the marine fish Oreochromis mossambicus. Current time information in Riyadh, SA.google.comuni.luksu.edu.sanih.gov In antifeedant activity assays, several compounds, specifically 1a, 1e, 1f, 1j, and 1k, demonstrated significant effects, exhibiting 100% mortality at a concentration of 100 μg/mL. Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov Conversely, compounds 1c and 1d showed low toxicity in these assays, with 0% mortality observed at the same concentration. uni.lu
Table 2: Larvicidal and Antifeedant Activities of Selected this compound Derivatives
| Compound | Larvicidal Activity (vs. C. quinquefasciatus) LD₅₀ (μg/mL) | Antifeedant Activity (vs. O. mossambicus) at 100 μg/mL (% Mortality) | Citation |
| 1c | 9.7 | 0 | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| Permethrin | 17.1 | Not specified in source | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| 1a | Low activity (> 100 in one study) nih.gov | 100 | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| 1e | 66.0 nih.gov | 100 | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| 1f | Very low activity (> 100) nih.gov | 100 | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| 1j | 71.8 nih.gov | 100 | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| 1k | 66.0 nih.gov | 100 | Current time information in Riyadh, SA.dntb.gov.uagoogle.comuni.lunih.gov |
| 1d | Very low activity (> 100) nih.gov | 0 | uni.lunih.gov |
Computational Approaches in Cimemoxin Derivative Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a fundamental computational technique used to predict the preferred orientation, or binding mode, of a ligand (such as a Cimemoxin derivative) to a receptor (such as a protein) and to estimate the strength of the resulting complex. This method is crucial in understanding the potential interactions between small molecules and biological targets at an atomic level. researchgate.netx-mol.netgoogle.comresearchgate.netnih.govnih.govdntb.gov.uaresearcher.liferesearchgate.netx-mol.comirjmets.commdpi.com
Studies on this compound derivatives have utilized molecular docking to assess their binding affinity and interaction modes with various protein targets. For instance, molecular docking has been employed to examine the binding capacity of this compound derivatives with proteins such as tyrosinase (PDB ID: 2Y9X) and a mosquito odorant-binding protein (PDB ID: 3OGN) from Culex quinquefasciatus. researchgate.netplos.org These simulations aim to elucidate how the derivatives might interact with the active sites of these proteins, providing insights into potential inhibitory or binding mechanisms.
Research findings from molecular docking studies on this compound derivatives have reported docking scores, which serve as an indicator of binding affinity. For example, in a study investigating antioxidant, antibacterial, and cytotoxic activities of this compound derivatives, molecular docking was performed. Compound 1r, a this compound derivative, showed a higher docking score (−8.8 kcal mol⁻¹) with the 2Y9X protein compared to the standard kojic acid (−1.7 kcal mol⁻¹), suggesting a potentially stronger binding interaction. researchgate.net Similarly, compound 1c, another derivative, exhibited a docking score of -10.4 kcal/mol with the 3OGN protein, surpassing that of the standard permethrin (B1679614) (-9.5 kcal/mol) in studies related to mosquito larvicidal activity. dntb.gov.uaplos.org These results from molecular docking help prioritize derivatives with favorable predicted binding characteristics for further investigation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, reactivity, and other properties of molecules. x-mol.comdntb.gov.uaplos.org For this compound derivatives, DFT calculations provide a theoretical basis for understanding their chemical behavior and potential interactions.
In the computational study of this compound derivatives, DFT calculations have been performed to optimize the structures of newly modified compounds. researchgate.netplos.org Using basis sets such as B3LYP/6-31G⁺ (d, p), researchers have calculated various properties, including electron density distribution, electrostatic potential maps, interaction strengths, and frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netplos.org
The energy gap between the HOMO and LUMO (ΔE) is a significant parameter obtained from DFT calculations, as it relates to the molecule's reactivity and stability. A smaller energy gap generally indicates higher reactivity. For instance, DFT calculations were used to determine the energy gap for highly active compound 1r (ΔE = 0.11) and weakly active compound 1a (ΔE = 0.12) among this compound derivatives studied for tyrosinase inhibitory activity. researchgate.net These theoretical calculations complement experimental findings and molecular docking results by providing deeper insights into the electronic factors that govern the interactions and activities of this compound derivatives. researchgate.netdntb.gov.uaplos.org
In Silico Prediction of Pharmacological Activities and Biological Profiles
In silico prediction methods encompass a range of computational tools used to estimate the potential pharmacological activities, biological profiles, and pharmacokinetic properties of compounds. These methods are valuable for screening large libraries of molecules and prioritizing candidates for synthesis and experimental testing, saving time and resources. x-mol.complos.org
For this compound derivatives, in silico approaches have been employed for various predictive tasks. This includes in silico screening to identify potentially potent derivatives. researchgate.net Furthermore, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of novel this compound derivatives have been investigated using in silico prediction tools such as SwissADME. researchgate.netx-mol.netx-mol.comdntb.gov.uairjmets.com
ADMET prediction is a crucial step in the early stages of drug discovery as it helps filter out compounds likely to have unfavorable pharmacokinetic profiles or potential toxicity issues. By predicting these properties computationally, researchers can focus on synthesizing and testing derivatives that are more likely to succeed in later stages of development. The findings from in silico ADMET predictions for this compound derivatives contribute to a more comprehensive understanding of their potential biological profiles. researchgate.netx-mol.netx-mol.comdntb.gov.uairjmets.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. researchgate.netx-mol.comdntb.gov.uaresearchgate.netx-mol.com QSAR models aim to establish mathematical relationships that can predict the activity of new, untested compounds based on their molecular structures.
While specific detailed QSAR models developed solely for a large series of diverse this compound derivatives are not extensively detailed in the provided search snippets, the concept of QSAR is relevant in the broader context of studying compound activity based on structure. Some search results mention QSAR in conjunction with studies involving this compound derivatives or related computational approaches. researchgate.netx-mol.comdntb.gov.uaresearchgate.netx-mol.com
In the context of this compound derivative research, QSAR modeling could potentially be applied to build predictive models for various activities, such as antioxidant, antibacterial, cytotoxic, or enzyme inhibitory effects, based on the structural variations among the synthesized derivatives and their experimentally determined activities. By identifying the key structural features that influence activity, QSAR models can guide the rational design and synthesis of novel this compound derivatives with enhanced properties. Although specific QSAR models for this compound derivatives are not prominently featured in the provided results, the mention of QSAR in related contexts suggests its potential applicability in this area of research. researchgate.netx-mol.comdntb.gov.uaresearchgate.netx-mol.com
Preclinical Evaluation and Prospects for Therapeutic Development
In Vitro and In Vivo Study Models for Biological Activity Validation
Preclinical studies are crucial for evaluating the biological properties of a molecule and establishing the relationship between pharmacokinetics, pharmacodynamics, and toxicological signals in the context of the biological response to specific targets. nih.govnih.gov Both in vitro and in vivo models are utilized in this phase. In vitro studies allow for precise cellular exposure to a drug, which can be advantageous for assessing variables of drug metabolism and avoiding the complexities of global ADME mechanisms encountered in vivo models. nih.gov However, in vivo animal models are essential for reproducing the interplay of tissues and organ systems relevant to humans. nih.gov
Research on Cimemoxin derivatives has employed in vitro models to evaluate various biological activities, including antibacterial, antioxidant, and cytotoxic effects. For example, synthesized this compound derivatives were screened for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net Studies have also investigated the antioxidant activities of these derivatives using assays such as DPPH, NO, H₂O₂, and ABTS. researchgate.net Cytotoxic activities of newly prepared compounds, including this compound derivatives, have been examined using methods like the MTT assay against various cell lines, including cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines (e.g., Vero cells). researchgate.netx-mol.netresearchgate.net
Molecular docking studies, an in silico technique, are also frequently used in conjunction with in vitro studies to understand the potential binding interactions of compounds with biological targets. researchgate.netresearchgate.netx-mol.netresearchgate.net These computational methods can help predict the effectiveness of compounds towards specific proteins involved in cell growth, proliferation, survival, and metabolism. x-mol.net For instance, molecular docking has been used to assess the binding capacity of this compound derivatives to proteins like 4OR7 and 2Y9X. researchgate.netresearchgate.net
While the search results highlight in vitro and in silico studies on this compound derivatives, detailed information on in vivo studies specifically for this compound or its derivatives in the provided context is less prominent. Preclinical pharmacokinetics and pharmacodynamic modeling are typically conducted using in vivo animal studies to characterize drug disposition and establish PK/PD relationships. nih.gov
Assessment of Compound Safety and Toxicological Profiles from Preclinical Models
Assessment of compound safety and toxicological profiles is a critical component of preclinical evaluation. nih.gov This involves conducting toxicity tests in animal models to understand potential adverse effects. nih.gov In the context of drug metabolism, preclinical assessment aims to understand metabolic stability, identify metabolites, and evaluate the potential for drug-drug interactions, all of which can influence toxicity. nih.gov
Studies on this compound derivatives have included assessments of cytotoxicity against various cell lines, which can provide initial insights into potential toxicity. For example, some this compound derivatives showed cytotoxicity against Vero cell lines. researchgate.net One specific derivative, compound 1f, was reported to be more hazardous than doxorubicin (B1662922) against Vero cell lines at certain concentrations. researchgate.net Other derivatives displayed weak cytotoxic activity against tested cancer cell lines. researchgate.net
While cytotoxicity assays in vitro offer preliminary safety indications, comprehensive toxicological profiles are typically established through dedicated in vivo toxicology studies in animal models. nih.gov These studies aim to determine dose-limiting toxicities and understand the nature of adverse effects. The provided search results mention the importance of toxicology studies in preclinical development nih.gov, but specific detailed toxicological profiles for this compound or its derivatives from in vivo preclinical models are not explicitly detailed within the provided snippets. The metabolic biotransformation of drugs is a key determinant of toxicity in humans, and preclinical assessments aim to resolve metabolic stability and identify metabolic routes to understand potential toxic pathways. nih.gov
Investigation of Metabolic Pathways and Bioavailability in Preclinical Models
Investigating metabolic pathways and bioavailability in preclinical models is essential for understanding how a compound is processed and absorbed by the body. nih.govnih.govnih.gov Drug metabolism, primarily occurring in the liver but also in other organs, significantly influences a drug's pharmacokinetic profile and can impact its efficacy and toxicity. nih.gov Preclinical drug metabolism assessment aims to determine metabolic stability, identify and quantify metabolites, pinpoint metabolic routes and enzyme catalysis, and assess potential drug-drug interactions. nih.gov Bioavailability, particularly oral bioavailability, is a crucial factor in drug development, influenced by factors like solubility, permeability, and metabolism. researchgate.netnih.gov
Preclinical bioavailability studies in animal models like rats or dogs are conducted to inform decisions on clinical drug formulation development. nih.gov These studies often involve assessing the absolute and relative bioavailability of different formulations. nih.gov
While the search results emphasize the importance of understanding metabolic pathways and bioavailability in preclinical development nih.govnih.govnih.gov, specific details regarding the metabolic pathways and bioavailability of this compound or its derivatives in preclinical models are not extensively provided within the snippets. Research on hydrazine (B178648) derivatives, the class to which this compound belongs, notes that their synthesis can be employed to alter physicochemical properties, thereby influencing bioavailability, efficacy, and pharmacological activity. researchgate.net Mannich bases, a type of derivative, have been shown to have higher solubility compared to their parent compounds, which can enhance bioavailability. researchgate.net
Preclinical studies on other compounds, such as savolitinib, illustrate the typical approach to investigating metabolism and bioavailability, involving in vitro and in vivo studies to characterize pharmacokinetics, identify major elimination pathways (e.g., hepatic oxidative metabolism followed by urinary and biliary excretions), and predict human PK profiles based on preclinical data. nih.gov
Potential for Repurposing or Novel Therapeutic Applications of Derivatives
The potential for repurposing existing drugs or developing novel therapeutic applications for derivatives is an active area of research. Drug repurposing involves finding new uses for compounds that have already been investigated or approved for other indications. bioinformation.net
While this compound itself was initially investigated as an antidepressant MAOI but never marketed ncats.iowikipedia.org, research on its derivatives suggests potential in other therapeutic areas. Studies on this compound derivatives have explored their antioxidant, antibacterial, and cytotoxic activities. researchgate.netresearchgate.netresearchgate.netresearchgate.netjksus.orgresearcher.lifex-mol.comacs.orgresearchgate.netdntb.gov.uaresearchgate.net These findings indicate the potential for developing this compound derivatives as antibacterial, antioxidant, or anticancer agents. researchgate.netresearchgate.netresearchgate.net Some derivatives have shown promising inhibitory capabilities in antibacterial, antifungal, and cytotoxic screenings compared to reference compounds. researchgate.net
Specifically, certain this compound derivatives have demonstrated significant antibacterial activity against various bacterial strains, including K. pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Others have shown activity against fungal strains like Candida albicans. researchgate.net Cytotoxic activity against cancer cell lines such as HepG2 (liver) and MCF-7 (breast) has also been reported for some derivatives. researchgate.netresearchgate.netx-mol.netresearchgate.netresearchgate.net
Beyond antibacterial and cytotoxic potential, some this compound derivatives have exhibited tyrosinase inhibitory activity, suggesting potential applications in cosmetics or for addressing issues related to melanin (B1238610) production. researchgate.netresearchgate.net Additionally, one derivative showed promising larvicidal activity against mosquito larvae. researchgate.netresearchgate.net
The research on this compound derivatives highlights the potential of modifying the core structure to yield compounds with diverse biological activities, opening avenues for novel therapeutic applications or the repurposing of the this compound scaffold. researchgate.netnih.gov Molecular docking studies support these findings by illustrating the potential binding interactions of these derivatives with various biological targets relevant to their observed activities. researchgate.netresearchgate.netresearchgate.net
Q & A
Q. How to optimize figures and tables for clarity in this compound research papers?
- Answer :
- Figures : Use vector graphics for chemical structures; label axes with units and error bars (SEM/SD).
- Tables : Highlight key results (e.g., IC₅₀, p-values) and avoid redundancy with text.
- Supplemental Data : Include raw chromatograms, dose-response curves, and code for computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
